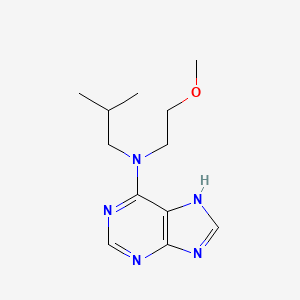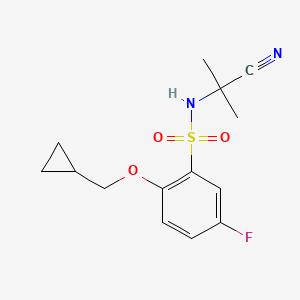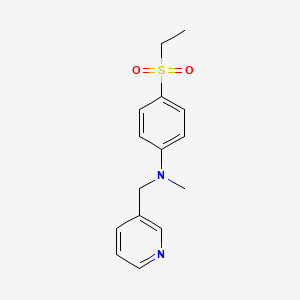
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. It is also known as MPEMP, and its chemical formula is C12H21N5O. This compound has gained significant attention from the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is an essential enzyme in the de novo pyrimidine synthesis pathway, which is necessary for the proliferation of cancer cells. By inhibiting this enzyme, MPEMP can effectively suppress the growth of cancer cells.
Biochemical and Physiological Effects:
Apart from its anti-cancer properties, N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine has also shown several other biochemical and physiological effects. Studies have shown that this compound can reduce inflammation and oxidative stress in the body. It can also improve mitochondrial function and increase energy production in the cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine in lab experiments is its potency and specificity. This compound has a high affinity for DHODH, making it an effective inhibitor of this enzyme. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine. One of the most promising directions is its potential application in the treatment of autoimmune diseases. Studies have shown that MPEMP can effectively suppress the immune response and reduce inflammation, making it a suitable candidate for the treatment of autoimmune disorders. Additionally, further research can be conducted to optimize the synthesis method of this compound and improve its solubility in water, making it easier to work with in lab experiments.
Conclusion:
In conclusion, N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine is a promising compound with significant potential in various scientific research applications. Its anti-cancer properties, ability to reduce inflammation and oxidative stress, and potential application in the treatment of autoimmune diseases make it an exciting area of research. Further studies and development of this compound can lead to the discovery of new treatments and therapies for various diseases.
Synthesemethoden
The synthesis of N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine involves the reaction of 2-chloro-N-(2-methoxyethyl)-N-(2-methylpropyl)acetamide with guanine in the presence of a base. This reaction results in the formation of the desired compound. The synthesis method is relatively simple and efficient, making it a suitable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that MPEMP has potent anti-cancer properties and can induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-9(2)6-17(4-5-18-3)12-10-11(14-7-13-10)15-8-16-12/h7-9H,4-6H2,1-3H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSHHSURUGKTTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCOC)C1=NC=NC2=C1NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-N-(2-methylpropyl)-7H-purin-6-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(1,3-Thiazol-2-yl)piperidin-4-yl]amino]phenol](/img/structure/B7631833.png)

![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![Methyl 6-[(5-fluoropyrimidin-2-yl)amino]hexanoate](/img/structure/B7631864.png)


![2-ethylsulfonyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline](/img/structure/B7631882.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7631886.png)
![1-[2-(Cyclopropylmethoxy)-5-fluorophenyl]sulfonyl-2,3-dihydropyrrolo[3,2-c]pyridine](/img/structure/B7631888.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)
![5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)
![1-[[2-Methyl-4-(trifluoromethyl)phenyl]methyl]-3-(1,3-thiazol-2-ylmethyl)urea](/img/structure/B7631918.png)

![(6-Fluoroquinolin-8-yl)-(6-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7631935.png)